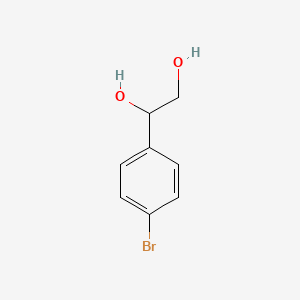

![molecular formula C11H8N2O2 B1279253 [2,2'-Bipyridine]-3-carboxylic acid CAS No. 220340-46-5](/img/structure/B1279253.png)

[2,2'-Bipyridine]-3-carboxylic acid

Overview

Description

The compound of interest, [2,2'-Bipyridine]-3-carboxylic acid, is a derivative of 2,2'-bipyridine, which is a bidentate ligand well-known in coordination chemistry. The addition of a carboxylic acid group to the bipyridine moiety introduces additional functionality that can influence the chemical and physical properties of the compound, as well as its potential applications in various fields such as catalysis, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of bipyridine derivatives with carboxylic acid functionalities has been explored in several studies. For instance, the synthesis of [2,2'-bipyridine]-5,5'-dicarboxylic acid, a closely related compound, has been reported to be the most potent inhibitor of prolyl hydroxylase, with an IC50 value of 0.19 µM . The synthesis of copper(I) complexes with 6,6'-disubstituted-2,2'-bipyridine ligands bearing carboxylic acid substituents has also been described, indicating the versatility of these ligands in forming metal complexes . Additionally, the in situ oxidation and decarboxylation of 4,4',6,6'-tetramethyl-2,2'-bipyridine under acidic hydrothermal conditions have been studied, leading to the formation of various bipyridine carboxylic acids .

Molecular Structure Analysis

The molecular structure of bipyridine carboxylic acids has been characterized using various analytical and spectral methods. Single-crystal X-ray diffraction studies have revealed that ruthenium(II) complexes with bipyridine dicarboxylic acids as ligands form roughly regular octahedra with the bipyridine rings acting as neutral bidentate donors . The crystal structures of copper(I) complexes with substituted bipyridine dicarboxylic acids have also been described, highlighting the role of hydrogen bonding and pi-stacking interactions in determining the solid-state packing of these structures .

Chemical Reactions Analysis

The introduction of carboxylic acid groups into the bipyridine framework can significantly affect the biological activity of the resulting complexes. For example, ruthenium(II) complexes with bipyridine dicarboxylic acids have shown differences in DNA/protein binding affinity, antioxidant activity, and cytotoxicity compared to their non-carboxylated counterparts . The carboxylic acid functionalities also play a crucial role in the formation of cocrystals with other molecules, as seen in the formation of molecular cocrystals with di- and tricarboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridine carboxylic acids are influenced by the presence of the carboxylic acid group. The carboxylic acid group can participate in hydrogen bonding, which is evident in the formation of cocrystals and coordination polymers [4, 5, 7, 8, 10]. The carboxylic acid group also enhances the solubility of the compound in polar solvents, which is beneficial for its application in aqueous systems. Additionally, the carboxylic acid functionality can act as a coordinating site for metal ions, leading to the formation of metal complexes with diverse geometries and properties [2, 3].

Scientific Research Applications

1. Synthesis of Bipyridine Derivatives

- Summary of Application : Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

- Methods of Application : Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . The couplings were efficiently catalyzed by NiCl 2 ·6H 2 O without external ligands to give 2,2′-bipyridines in high yield .

- Results or Outcomes : The product, 2,2′-bipyridine derivatives, acted as ligands for nickel (II), facilitating the smooth progress of the coupling .

2. Photoluminescence-Based Bioimaging

- Summary of Application : New Eu (III), Tb (III), Gd (III) and Sm (III) complexes of 2,2′-bipyridine ligands containing TEMPO fragments as receptor units for (bio)thiols are reported . These complexes can be used for the monitoring and visualizing changes of (bio)thiols in the biological fluids as well as in the brain of animal models of Alzheimer’s disease .

- Methods of Application : The presence of free radical fragments of the ligand in the complexes was proved by using the electronic paramagnetic resonance (EPR) method .

- Results or Outcomes : Among all the complexes, the Eu (III) complex turned out to be the most promising one as luminescence- and spin-probe for the detection of biogenic thiols .

3. Anticancer Activity and Apoptosis Induction

- Summary of Application : Gold (III) complexes containing 2,2′-Bipyridine-3,3′-dicarboxylic Acid and Dithiocarbamates have shown anticancer activity and apoptosis induction .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

properties

IUPAC Name |

2-pyridin-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)8-4-3-7-13-10(8)9-5-1-2-6-12-9/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVVVVYHNKQXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433121 | |

| Record name | [2,2'-Bipyridine]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,2'-Bipyridine]-3-carboxylic acid | |

CAS RN |

220340-46-5 | |

| Record name | [2,2'-Bipyridine]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

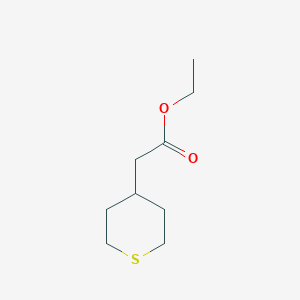

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1279170.png)

![Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B1279192.png)

![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)